molecular formula C11H11N3O2 B1462230 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1042534-71-3

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1462230
CAS RN: 1042534-71-3
M. Wt: 217.22 g/mol
InChI Key: KNNPSTTVCDMPRR-UHFFFAOYSA-N
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Description

The compound “1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an ethylphenyl group, a 1,2,3-triazole ring, and a carboxylic acid group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Chemical Reactions Analysis

The compound might undergo reactions similar to other organoboron compounds, which are often used in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been a subject of significant interest in the field of organic chemistry due to their potential applications in various domains, including material science, pharmaceuticals, and as intermediates in organic synthesis. The synthesis of these compounds typically involves multi-step reactions starting from readily available reagents, showcasing the versatility and adaptability of triazole chemistry. For instance, Pokhodylo et al. (2022) reported the synthesis and ring-chain tautomerism of a closely related compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrating the intricate balance between different tautomeric forms which is crucial for understanding the chemical behavior of these compounds (Pokhodylo & Obushak, 2022).

Building Blocks in Organic Synthesis

The triazole ring, a core component of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, is a versatile moiety in the synthesis of complex organic molecules. This utility is demonstrated through the development of efficient synthetic routes to triazole derivatives that serve as important intermediates in the production of a wide range of organic compounds. For example, the work by Khomenko et al. (2016) on the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates highlights the role of triazole derivatives as crucial intermediates in the synthesis of more complex molecules (Khomenko, Doroschuk, & Lampeka, 2016).

properties

IUPAC Name

1-(4-ethylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-8-3-5-9(6-4-8)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNPSTTVCDMPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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